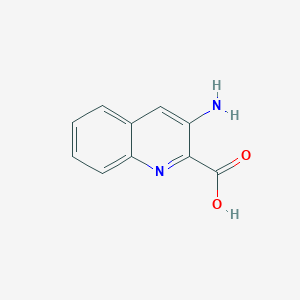

3-Aminoquinoline-2-carboxylic acid

描述

Significance of the Quinoline (B57606) Scaffold in Chemical and Biological Sciences

The quinoline scaffold, a fused heterocyclic system consisting of a benzene (B151609) ring and a pyridine (B92270) ring, is recognized as a "privileged structure" in medicinal chemistry. tandfonline.comrsc.org This designation stems from its versatile nature and its presence in a wide array of pharmacologically active compounds. nih.goveurekaselect.com The quinoline nucleus is a cornerstone in drug discovery, forming the basic structure for drugs with diverse therapeutic applications, including anticancer, antimalarial, antibacterial, antiviral, anti-inflammatory, and antiparasitic properties. nih.govnih.gov

The significance of the quinoline scaffold lies in its synthetic accessibility and the ability to be functionalized at various positions, which allows for the modulation of its biological activities. eurekaselect.comfrontiersin.org This structural versatility has enabled the development of numerous quinoline-based compounds that are either approved for clinical use or are currently under investigation. tandfonline.com Researchers are continually exploring new derivatives to create novel therapeutic agents with improved efficacy and specificity. nih.govfrontiersin.org The broad spectrum of biological activities is further enhanced by the ability of the quinoline structure to interact with various biological targets, including enzymes like tyrosine kinases and DNA topoisomerases, as well as processes such as tubulin polymerization and DNA repair. eurekaselect.com

Research Focus on 3-Aminoquinoline-2-carboxylic Acid Derivatives

Within the broader class of quinolines, derivatives of this compound have garnered specific research interest. These compounds are being investigated for their potential as inhibitors of protein kinase CK2, an enzyme implicated in various diseases, including cancer. nih.govresearchgate.net Studies have shown that certain 2-aminoquinoline-3-carboxylic acid derivatives can inhibit CK2 with significant potency. nih.govresearchgate.net

Furthermore, research has been directed towards synthesizing and evaluating the anticancer activity of derivatives incorporating the this compound moiety. For instance, novel compounds have been created by linking this scaffold to other heterocyclic systems, such as pyrazolidine, to assess their efficacy against cancer cell lines like breast cancer (MCF-7). mdpi.com The anti-inflammatory properties of quinoline-3-carboxylic acid derivatives have also been a subject of investigation, showing promising results in cellular models of inflammation. nih.gov The focus of this research is to develop new compounds with enhanced biological activity and to understand the structure-activity relationships that govern their therapeutic potential. nih.govnih.gov

Historical Context of Quinoline-Based Research and Evolution

The history of quinoline-based research is deeply intertwined with the fight against malaria. globalresearchonline.netresearchgate.net The journey began with the use of bark from the Cinchona tree, which was found to cure malaria in the 17th century. globalresearchonline.net In 1820, the active alkaloid, quinine (B1679958), was isolated from this bark, marking a significant milestone in the history of medicine. nih.gov Quinine, a quinoline derivative, served as the primary antimalarial drug for over a century. researchgate.net

The success of quinine spurred the development of synthetic quinoline-based antimalarials. globalresearchonline.net In the 1940s, chloroquine, a synthetic 4-aminoquinoline (B48711), was introduced and became a widely used drug due to its effectiveness and low cost. globalresearchonline.netresearchgate.net The emergence of drug-resistant malaria parasites necessitated the development of other quinoline derivatives like primaquine (B1584692) and mefloquine. globalresearchonline.netresearchgate.net Beyond malaria, the discovery of the anticancer properties of camptothecin, a quinoline alkaloid isolated from the tree Camptotheca acuminata in the 1960s, opened up a new avenue for quinoline research in oncology. nih.gov This historical evolution highlights the enduring importance of the quinoline scaffold in the development of therapeutic agents. rsc.orgglobalresearchonline.net

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 887245-74-1 |

| Molecular Formula | C₁₀H₈N₂O₂ |

| Molecular Weight | 188.18 g/mol |

| IUPAC Name | This compound |

| InChI Key | MARUGPVMNBSKNC-UHFFFAOYSA-N |

Source:

Table 2: Selected Research Findings on Quinoline Carboxylic Acid Derivatives

| Derivative Class | Research Focus | Key Findings |

| 3-Quinoline Carboxylic Acids | Inhibition of Protein Kinase CK2 | Identification of potent inhibitors, with some derivatives showing IC50 values in the low micromolar range. nih.govresearchgate.net |

| 2-Aminoquinoline-3-carboxylic Acids | Antimicrobial Agents | Synthesis of derivatives with potential activity against various microbes. nih.gov |

| 1,2-dihydroquinoline-3-carboxylic Acid Derivatives | Anticancer Activity | Synthesis of novel compounds with demonstrated activity against breast cancer cell lines. mdpi.com |

| Quinoline-2-carboxylic Acid | Antiproliferative and Anti-inflammatory | Showed significant growth inhibition against mammary and cervical cancer cell lines and possessed anti-inflammatory properties. nih.gov |

| Quinoline-4-carboxylic Acid | Antiproliferative and Anti-inflammatory | Demonstrated remarkable growth inhibition against mammary cancer cells and had appreciable anti-inflammatory effects. nih.gov |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3-aminoquinoline-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c11-7-5-6-3-1-2-4-8(6)12-9(7)10(13)14/h1-5H,11H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MARUGPVMNBSKNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=N2)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3 Aminoquinoline 2 Carboxylic Acid and Its Derivatives

Intramolecular Reductive Cyclization Routes

Intramolecular reductive cyclization represents a powerful strategy for the synthesis of the quinoline (B57606) core. These methods typically involve the formation of a key intermediate that, upon reduction of a nitro group to an amine, undergoes spontaneous cyclization to yield the desired quinoline structure.

Synthesis from Nitrocyano Olefins via Low-Valent Titanium Catalysis

A facile and efficient synthesis of 2-aminoquinoline-3-carboxylic acid derivatives has been achieved through the intramolecular reductive cyclization of nitrocyano olefins. rsc.org This method utilizes a low-valent titanium reagent, typically generated in situ from titanium tetrachloride (TiCl₄) and a reducing agent like zinc (Zn), to promote the cyclization. rsc.org The reaction proceeds by the simultaneous reduction of the nitro group and the cyano group of the nitrocyano olefin precursor. The reduction of the nitro group to an amino group is followed by an intramolecular nucleophilic attack on the adjacent cyano group, which then hydrolyzes to the carboxylic acid, leading to the formation of the 2-aminoquinoline-3-carboxylic acid scaffold in good yields. rsc.org

Reductive Cyclization of Substituted Nitro-Cyano Acrylic Acid Amides

Another important reductive cyclization strategy involves the use of substituted nitro-cyano acrylic acid amides. In this approach, the nitro group of the starting material is selectively reduced to an amino group. This newly formed amine then undergoes an intramolecular cyclization by attacking the cyano group, leading to the formation of the quinoline ring system. This method provides a direct route to 3-aminoquinoline-2-carboxylic acid derivatives with various substituents. The choice of reducing agent and reaction conditions is crucial for the selective reduction of the nitro group without affecting other functional groups present in the molecule.

Multicomponent and Condensation Approaches

Multicomponent and condensation reactions offer a highly efficient and atom-economical approach to the synthesis of complex molecules like this compound from simple starting materials in a single step.

Condensation Reactions with Amino Acids and Quinoline Derivatives

Condensation reactions provide a versatile platform for the synthesis of quinoline-3-carboxylic acid derivatives. nih.gov A common strategy involves the reaction of a quinoline precursor with an amino acid. mdpi.com In a typical procedure, a suitably substituted quinoline derivative, such as a 2-chloroquinoline-3-carboxylic acid, is reacted with an amino acid or its ester. nih.gov The amino group of the amino acid displaces the chloro substituent on the quinoline ring, forming a new carbon-nitrogen bond and yielding the desired amino acid-substituted quinoline derivative. mdpi.com This method allows for the introduction of a wide variety of amino acid side chains, providing access to a diverse library of compounds.

A condensation reaction is a process where two molecules combine to form a single, larger molecule, often with the elimination of a small molecule like water. libretexts.org

Three-Component Synthesis Strategies

Three-component reactions are powerful synthetic tools that allow for the rapid construction of complex molecular architectures. In the context of quinoline synthesis, a three-component condensation can be employed to generate derivatives of this compound. For instance, new derivatives of benzo[f]furo[3,4-b]quinoline, spiro[benzo[f]quinoline-2,3′-furan], and benzo[f]-quinoline-2-carboxylic acid were synthesized with high selectivity by the three-component condensation of tetronic acid with naphthalen-2-amine and formaldehyde. researchgate.net These strategies are highly valued for their efficiency, as they combine multiple synthetic steps into a single operation, often leading to high yields and reduced waste.

Advanced Functionalization and Derivatization Techniques

Strategies for Modifying the Amino Group at Position 3

The amino group at the C-3 position is a key site for introducing molecular diversity. Its nucleophilic character allows for a variety of transformations, including acylation, alkylation, and the formation of Schiff bases. Derivatization of this group is crucial for modulating the electronic properties and biological activity of the resulting compounds. For instance, the reactivity of the amino group is central to the synthesis of new protein kinase CK2 inhibitors. nih.gov A common strategy involves the derivatization with 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC), a technique used for the enantioselective analysis of amino acids, highlighting the utility of modifying amino groups on quinoline structures. acs.org

Table 1: Selected Reactions for Modifying the 3-Amino Group

| Reaction Type | Reagents and Conditions | Product Type | Reference |

|---|---|---|---|

| Acylation | Acid chlorides/anhydrides, base | 3-Amidoquinoline derivatives | nih.gov |

| Schiff Base Formation | Aldehydes/ketones, acid catalyst | 3-Iminoquinoline derivatives | ajchem-a.com |

Carboxylic Acid Functionalization and Transformation

The carboxylic acid group at the C-2 position offers another strategic handle for derivatization. Standard transformations include esterification, amidation, and conversion to the corresponding acid chloride. nih.govajchem-a.com These modifications are fundamental for creating libraries of compounds for structure-activity relationship studies.

Esterification: The conversion of the carboxylic acid to its ester, such as the ethyl ester of 2-aminoquinoline-3-carboxylic acid, is a common transformation, often achieved under acidic conditions with the corresponding alcohol. sigmaaldrich.com

Amide Formation: Coupling of the carboxylic acid with various amines to form amides is a widely used strategy. This can be achieved by first converting the acid to a more reactive species, such as an acid chloride using thionyl chloride or phosphoryl chloride. nih.gov Alternatively, water-soluble carbodiimides can be employed to facilitate the coupling under milder conditions. researchgate.net

Decarboxylative Functionalization: Modern metallaphotoredox protocols allow for the use of carboxylic acids as adaptive functional groups, enabling transformations like alkylation, arylation, and amination through decarboxylation. princeton.edu

Table 2: Key Transformations of the 2-Carboxylic Acid Group

| Transformation | Reagents | Resulting Functional Group | Reference |

|---|---|---|---|

| Acid Chloride Formation | Thionyl chloride (SOCl₂) or Phosphoryl chloride (POCl₃) | Acyl Chloride (-COCl) | nih.gov |

| Esterification | Alcohol (e.g., EtOH), acid catalyst | Ester (-COOR) | sigmaaldrich.com |

| Amidation | Amine (R-NH₂), coupling agent (e.g., carbodiimide) | Amide (-CONHR) | researchgate.net |

Cyclization for Complex Heterocyclic Systems

The presence of both an amino and a carboxylic acid group in a vicinal relationship on the quinoline core makes this compound an ideal precursor for constructing fused polycyclic heterocyclic systems. These intramolecular or tandem reactions lead to complex and rigid molecular architectures. For example, derivatives of quinoline-3-carboxylic acid can be used to synthesize tetracyclic systems like thiazolo[3',2':1,2]-pyrimido[4,5-b]quinolin-5-ones and pyrido[1',2':1,2]-pyrimido[4,5-b]quinolin-6-ones. nih.gov This is typically achieved by first functionalizing the carboxylic acid to an acid chloride, which then reacts with a suitable heterocyclic amine. A subsequent intramolecular cyclization, often under heating, yields the final fused system. nih.gov Another powerful strategy involves the tandem conjugate addition/cyclization, which has been used to generate 2-aryl-4-aminotetrahydroquinoline-3-carboxylic acid derivatives with high stereoselectivity. nih.gov

Late-Stage Diversification Protocols

Late-stage functionalization is a powerful strategy in drug discovery for rapidly generating analogues from a common advanced intermediate. For the this compound scaffold, this often involves C-H activation reactions that modify the quinoline core itself. nih.govacs.org Transition metal-catalyzed methods enable the introduction of new substituents at positions that are otherwise difficult to functionalize. acs.org The development of mild reaction conditions is crucial for this approach, allowing for the modification of complex molecules without disturbing other functional groups. acs.org Metallaphotoredox catalysis, in particular, has emerged as a valuable tool for the late-stage functionalization of abundant carboxylic acids, enabling their conversion into diverse targets. princeton.edu

Catalytic Synthesis Routes

Catalysis, particularly using transition metals, offers efficient and selective pathways for the synthesis and functionalization of the quinoline core.

Transition Metal-Catalyzed Processes (e.g., Pd, Rh, Fe, Cu)

Transition metals are instrumental in modern organic synthesis, and the construction of the quinoline scaffold is no exception. These metals can catalyze C-H activation, cross-coupling, and cyclization reactions. nih.gov

Palladium (Pd): Palladium catalysts are widely used for cross-coupling and carbonylation reactions. For instance, a method for synthesizing 3-aminoquinoline-5-carboxylic acid methyl ester involves a palladium-catalyzed carbonyl insertion reaction on 3-amino-5-bromoquinoline. google.com

Rhodium (Rh): Rhodium(III) catalysts have been effectively used for the C-H activation and annulation of aromatic amides with maleimides to construct complex spiro compounds. acs.orgacs.org These reactions proceed through the formation of a rhodacycle intermediate, followed by insertion and elimination steps. acs.org

Copper (Cu) and Cobalt (Co): Copper(II) has been used to catalyze the C-H functionalization of secondary amides linked to an 8-aminoquinoline (B160924) directing group. acs.org Cobalt catalysts have also been employed in spirocyclization reactions. acs.orgacs.org

Titanium (Ti): Low-valent titanium, generated from TiCl₄ and zinc, can promote the intramolecular reductive cyclization of nitrocyano olefins to efficiently produce 2-aminoquinoline-3-carboxylic acid derivatives. rsc.org

Table 3: Examples of Transition Metal-Catalyzed Reactions in Quinoline Synthesis

| Metal Catalyst | Reaction Type | Key Feature | Reference |

|---|---|---|---|

| Palladium (Pd) | Carbonyl Insertion | Forms a carboxylic acid ester from a bromo-precursor | google.com |

| Rhodium (Rh) | C-H Activation/Annulation | Constructs spiro- and fused-ring systems | acs.orgacs.org |

| Copper (Cu) | C-H Functionalization | Utilizes an 8-aminoquinoline directing group | acs.org |

Dehydrogenative Cyclizations for Quinoline Core Formation

Dehydrogenative cyclizations represent an atom-economical and environmentally friendly approach to forming heterocyclic rings. These reactions involve the formation of C-C or C-N bonds with the concomitant loss of a hydrogen molecule, often avoiding the need for pre-functionalized starting materials. Transition metal-free protocols have been developed for direct dehydrogenative arylation of C(sp³)-H bonds. acs.org In the context of quinoline chemistry, dehydrogenative cross-coupling (DCC) processes, often catalyzed by palladium, are used to functionalize the quinoline core, for example, by introducing aryl groups at the C-2 position. nih.gov These methods typically require an oxidant to regenerate the active catalyst. nih.gov While not always forming the core itself, these dehydrogenative methods are a key strategy for building complexity on the pre-formed quinoline ring.

Regioselective C-H Functionalization

The direct functionalization of carbon-hydrogen (C-H) bonds has emerged as a powerful and atom-economical strategy in modern organic synthesis, allowing for the construction of complex molecules from simpler, readily available precursors. acs.org For quinoline derivatives, regioselective C-H functionalization offers a direct path to novel analogues without the need for pre-functionalized starting materials. A key strategy in achieving regioselectivity is the use of directing groups, which position a transition metal catalyst in close proximity to a specific C-H bond, facilitating its cleavage and subsequent functionalization.

One of the most effective bidentate directing groups for this purpose is the 8-aminoquinoline (AQ) moiety. acs.org This group can be installed as an amide and effectively directs various transition metals, such as palladium and rhodium, to activate C-H bonds at the ortho-position of an attached aromatic ring or at the β- and γ-positions of aliphatic chains. acs.orgacs.org While direct C-H functionalization studies on the parent this compound are not extensively detailed, the principles are well-established through work on related structures. For instance, the C-H functionalization of proline derivatives has been successfully achieved using an 8-aminoquinoline auxiliary to direct palladium-catalyzed arylation specifically to the C-3 position, yielding cis-2,3-disubstituted pyrrolidines as single stereoisomers. acs.org

The mechanism of this directed functionalization typically involves the formation of a stable five- or six-membered metallacycle intermediate. acs.org The nitrogen atoms of the quinoline ring and the amide linkage coordinate to the metal center (e.g., Palladium or Rhodium). This coordination brings the catalyst into the immediate vicinity of the targeted C-H bond, leading to a cyclometalation step that forms a metal-carbon bond. acs.org This is followed by reaction with a coupling partner (e.g., an aryl iodide) and reductive elimination to furnish the functionalized product while regenerating the active catalyst. acs.orgacs.org This approach provides high regioselectivity that is otherwise difficult to achieve.

Table 1: Palladium-Catalyzed C-3 Arylation of N-AQ Proline Derivatives acs.org

| Entry | Aryl Iodide | Product | Yield (%) |

| 1 | 4-Iodotoluene | 6a | 55 |

| 2 | 4-Iodoanisole | 6b | 58 |

| 3 | 1-Iodo-4-(trifluoromethyl)benzene | 6c | 61 |

| 4 | 1-Iodo-3-methoxybenzene | 6d | 65 |

This methodology represents a significant advancement for creating structural diversity in molecules containing a quinoline core, allowing for late-stage functionalization to build libraries of compounds for various applications.

Green Chemistry Considerations in Synthesis

In recent years, the principles of green chemistry have become central to the development of new synthetic routes for heterocyclic compounds, including quinolines. Traditional quinoline syntheses often suffer from drawbacks such as harsh reaction conditions, the use of hazardous reagents, long reaction times, and the generation of significant chemical waste. acs.org Consequently, research has shifted towards creating more sustainable and environmentally benign methodologies.

Key developments in the green synthesis of quinoline derivatives include:

Use of Eco-Friendly Catalysts: A major focus has been replacing toxic and expensive catalysts with greener alternatives. For example, a highly efficient protocol for quinoline synthesis uses iron(III) chloride hexahydrate (FeCl₃·6H₂O), an inexpensive, abundant, and low-toxicity catalyst. This method offers advantages such as mild reaction conditions, high yields, and the potential for catalyst recycling. researchgate.net Nanocatalysts are also gaining prominence as they offer high catalytic activity and can be easily recovered and reused, minimizing waste. acs.org

Benign Solvent Systems: The replacement of volatile and hazardous organic solvents is a cornerstone of green chemistry. Water is an ideal green solvent, and methodologies have been developed for quinoline synthesis in aqueous media. researchgate.net In other cases, dual green solvent systems, such as a mixture of water and ethylene (B1197577) glycol, have been successfully employed. researchgate.net

One-Pot and Multicomponent Reactions: One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, are inherently greener as they reduce the need for intermediate purification steps, thereby saving solvents, energy, and time, and minimizing waste generation. nih.gov Multicomponent reactions (MCRs) are particularly advantageous, combining three or more reactants in a single step to build complex products with high atom economy. researchgate.net

Green Chemistry Metrics: The "greenness" of a synthetic route can be quantified using various metrics. The Atom Economy measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. A higher atom economy signifies a more efficient and less wasteful process. The E-Factor (Environmental Factor) quantifies the amount of waste produced per unit of product. A lower E-factor indicates a more environmentally friendly process. nih.gov

Table 2: Key Green Chemistry Metrics nih.gov

| Metric | Description | Ideal Value | Significance |

| Atom Economy (%) | (Molecular weight of desired product / Sum of molecular weights of all reactants) x 100 | High (approaching 100%) | Measures the intrinsic efficiency of the reaction. |

| E-Factor | Total weight of waste (kg) / Weight of product (kg) | Low (approaching 0) | Quantifies waste generation, highlighting environmental impact. |

By embracing these principles, chemists are developing more sustainable and efficient pathways to this compound and its derivatives, aligning chemical manufacturing with environmental stewardship.

Mechanistic and Reaction Analysis of 3 Aminoquinoline 2 Carboxylic Acid Transformations

Elucidation of Reaction Mechanisms

The reaction mechanisms involving 3-aminoquinoline-2-carboxylic acid and its derivatives often proceed through nucleophilic acyl substitution. libretexts.orglibretexts.orglibretexts.org In these reactions, the carbonyl carbon of the carboxylic acid or its derivative acts as an electrophile. A nucleophile attacks this carbon, leading to a tetrahedral intermediate. This intermediate then collapses, eliminating a leaving group and forming the final product. libretexts.orglibretexts.org The specific pathway, whether acid- or base-catalyzed, depends on the reaction conditions and the nature of the reactants. libretexts.org

For instance, in the formation of amides, the carboxylic acid is often activated to create a more reactive species. fishersci.it This can be achieved by converting the carboxylic acid to an acid chloride or by using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC). fishersci.itpressbooks.pub With DCC, the carboxylic acid adds to the carbodiimide, forming a highly reactive O-acylisourea intermediate, which is then readily attacked by an amine to form the amide. fishersci.itpressbooks.pub

Another important mechanistic pathway is the reductive cyclization used to synthesize the quinoline (B57606) core itself. For example, the reaction of 3-(2-nitrophenyl)acrylonitriles with zinc in acetic acid and ethanol (B145695) involves the zinc-mediated reduction of the nitro group to an amino group, which then undergoes intramolecular cyclization to form the quinoline ring. The resulting ester can be hydrolyzed to yield this compound.

Investigation of Chemical Reactivity and Selectivity

The reactivity of this compound is influenced by the electronic properties of the quinoline ring and the directing effects of the amino and carboxylic acid groups. The amino group is an activating group, increasing the electron density of the aromatic ring and making it more susceptible to electrophilic attack. Conversely, the carboxylic acid group is a deactivating group.

The selectivity of reactions is often determined by the interplay of these electronic effects and steric hindrance. For example, in rhodium-catalyzed C-H activation/annulation reactions of related secondary aromatic amides with maleimides, the regioselectivity can be controlled by the choice of catalyst and additives. acs.orgacs.org The reaction can be directed to form either spiro compounds or eight-membered ring systems. acs.orgacs.org This highlights the ability to selectively functionalize specific positions on the aromatic core by carefully controlling the reaction conditions.

The relative reactivity of carboxylic acid derivatives follows a general trend, with acyl chlorides being the most reactive, followed by anhydrides, esters, and finally amides, which are the least reactive. libretexts.orgyoutube.com This order of reactivity is crucial for planning synthetic routes, as a more reactive derivative can be readily converted into a less reactive one. youtube.com

Oxidation and Reduction Pathways

The carboxylic acid group of this compound is in a high oxidation state. libretexts.orgmsu.edu Further oxidation can lead to decarboxylation, where the carboxyl group is lost as carbon dioxide. libretexts.orgmsu.edu The specific products of oxidation depend on the oxidizing agent and reaction conditions.

Reduction of the carboxylic acid group typically requires strong reducing agents like lithium aluminum hydride (LiAlH₄) or diborane (B8814927) (B₂H₆) to form the corresponding primary alcohol. libretexts.org These reactions proceed through the addition of a hydride ion to the carbonyl carbon. libretexts.org Milder reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not effective in reducing carboxylic acids. libretexts.org

The quinoline ring itself can also undergo oxidation or reduction. Oxidation can lead to the formation of various quinoline derivatives. Reduction of the quinoline system can also be achieved under specific conditions.

Substitution Reactions and Their Impact on Product Profiles

Substitution reactions are a key class of transformations for this compound, allowing for the introduction of various functional groups onto the quinoline ring. Both electrophilic and nucleophilic substitution reactions are possible.

The position of substitution is directed by the existing amino and carboxylic acid groups. The electron-donating amino group directs incoming electrophiles to the ortho and para positions relative to it, while the electron-withdrawing carboxylic acid group directs them to the meta position. The interplay of these directing effects, along with steric considerations, determines the final product profile.

Nucleophilic acyl substitution at the carboxylic acid group is a fundamental reaction for this compound. libretexts.org By converting the hydroxyl group of the carboxylic acid into a better leaving group, a wide range of derivatives can be synthesized. pressbooks.pub For example, treatment with thionyl chloride (SOCl₂) converts the carboxylic acid into the highly reactive 3-aminoquinoline-2-carbonyl chloride. pressbooks.pub This acid chloride can then be reacted with various nucleophiles, such as alcohols to form esters or amines to form amides, leading to a diverse array of products. libretexts.org

Acylation Reactions and Amide Formation

Acylation reactions, particularly those leading to amide formation, are of significant importance. The direct reaction of a carboxylic acid with an amine to form an amide is often challenging due to the acid-base reaction between the two, which forms an unreactive carboxylate salt. fishersci.itlibretexts.org

To overcome this, the carboxylic acid is typically activated first. A common method is the conversion to an acyl chloride, which readily reacts with primary and secondary amines in the presence of a base to yield the corresponding amide. fishersci.it This is often referred to as the Schotten-Baumann reaction. fishersci.it

Alternatively, coupling reagents such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used. fishersci.itpressbooks.pub These reagents react with the carboxylic acid to form a highly reactive intermediate that is then susceptible to nucleophilic attack by an amine, resulting in the formation of the amide bond with high efficiency. fishersci.itpressbooks.pub This method is a cornerstone of peptide synthesis. pressbooks.pub The choice of coupling reagent and reaction conditions can be tailored to achieve high yields and minimize side reactions. organic-chemistry.org

Biological Activity and Mechanistic Investigations of 3 Aminoquinoline 2 Carboxylic Acid Derivatives

Antimicrobial Research

The quinoline (B57606) core is a well-established scaffold in the development of antimicrobial drugs, and derivatives of 3-aminoquinoline-2-carboxylic acid have been a particular focus of research. Studies have explored their effectiveness against a variety of bacterial pathogens and have begun to uncover the ways in which they exert their antimicrobial effects.

Efficacy Against Bacterial Strains

Derivatives of this compound have demonstrated notable efficacy against both Gram-positive and Gram-negative bacterial strains. nih.gov A series of novel 3-quinolinecarboxylic acid derivatives, characterized by a fluorine atom at the 6-position and substituted amino groups at the 1- and 7-positions, have been synthesized and evaluated for their antibacterial activity. nih.gov Structure-activity relationship studies revealed that antibacterial potency is maximized when the substituent at the 1-position is a methylamino group and the substituent at the 7-position is either a 4-methyl-1-piperazinyl or a 1-piperazinyl group. nih.gov

Two specific derivatives, the 1-methylamino analogues of pefloxacin (B1679150) and norfloxacin (B1679917), exhibited in vitro and in vivo antibacterial potency comparable to these established drugs. nih.gov One of these derivatives, amifloxacin, showed a minimum inhibitory concentration (MIC) of 0.25 µg/mL against Escherichia coli. nih.gov Further research into amino acid derivatives of 2-quinolones has shown that while some compounds have relatively weak activity against E. coli and P. aeruginosa with MICs of 1.25 mg/mL, they are even less active against Gram-positive bacteria like B. subtilis and S. aureus (MICs of 2.5 mg/mL and 5.0 mg/mL, respectively). mdpi.com However, the introduction of a bromine atom can enhance potency against Gram-positive bacteria. mdpi.com

Table 1: In Vitro Antibacterial Activity of Selected this compound Derivatives

| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Source |

|---|---|---|---|

| Amifloxacin (Derivative 16) | Escherichia coli Vogel | 0.25 | nih.gov |

| 1-Methylamino analogue of norfloxacin (Derivative 21) | Escherichia coli Vogel | Comparable to norfloxacin | nih.gov |

| Amino acid derivative 3b | Escherichia coli | 1250 | mdpi.com |

| Amino acid derivative 3c | Escherichia coli | 1250 | mdpi.com |

| Amino acid derivative 4b (brominated) | Gram-positive bacteria | 1250 | mdpi.com |

| Amino acid derivative 4b (brominated) | Escherichia coli | 2500 | mdpi.com |

Broad-Spectrum Antimicrobial Potential

The antimicrobial activity of quinoline-carboxylic acid derivatives is not limited to a narrow range of bacteria. Research has shown that these compounds possess broad-spectrum potential, with activity against enteric Gram-negative bacteria, Pseudomonas aeruginosa, and Gram-positive bacteria. nih.gov The development of fluoroquinolones, in particular, significantly expanded the antibacterial spectrum of this class of compounds. mdpi.com

Some quinoline-2-carboxylic acid derivatives have been investigated for their activity against Staphylococcus aureus, Escherichia coli, and Candida species, with some showing strong inhibitory activity. ajchem-a.com The versatility of the quinoline scaffold allows for the synthesis of a wide array of derivatives, including those that are effective against various pathogens, highlighting their potential as candidates for new antibiotics.

Mechanisms of Antimicrobial Action (e.g., enzyme inhibition, cell wall disruption)

The primary mechanism of antimicrobial action for quinolone-carboxylic acid derivatives is the inhibition of bacterial DNA synthesis. mdpi.comnih.gov They achieve this by targeting two essential type II topoisomerase enzymes: DNA gyrase and topoisomerase IV. mdpi.comnih.gov These enzymes are crucial for bacterial DNA replication, and their inhibition leads to bactericidal effects. nih.gov Depending on the specific quinolone and the bacterial species, either DNA gyrase or topoisomerase IV can be the primary target. mdpi.com

Molecular docking and simulation studies have provided further insight into this mechanism, suggesting that these compounds bind to the fluoroquinolone binding site on the GyrA subunit of DNA gyrase and/or the ParC subunit of topoisomerase IV. mdpi.com Beyond direct enzyme inhibition, some quinoxaline (B1680401) 1,4-dioxide derivatives, a related class of compounds, are believed to exert their antibacterial effect through the generation of free radicals during bioreduction, which in turn causes DNA damage. mdpi.com

Anticancer Research

In addition to their antimicrobial properties, derivatives of this compound have emerged as a promising area of anticancer research. Studies have demonstrated their ability to inhibit the growth of cancer cells through various mechanisms, including direct interaction with DNA and the inhibition of key signaling proteins.

Inhibition of Cell Proliferation and DNA Binding

Several studies have confirmed that this compound derivatives can inhibit cancer cell proliferation. This has been observed in various cancer cell lines, including breast and lung cancer. The mechanism behind this antiproliferative activity is often linked to their ability to bind to DNA. In vitro experiments have shown that these compounds can act as minor groove binders, interacting with DNA and potentially disrupting processes essential for tumor growth.

In-silico studies have further elucidated this interaction, suggesting that the substitution at the 2nd position of the quinoline ring can act as a hydrogen bond donor/acceptor for adenine (B156593) and guanine (B1146940) base pairs within the DNA minor groove. nih.gov This binding can interfere with gene expression related to cell cycle regulation and apoptosis. For instance, an aryl ester derivative of quinoline-2-carboxylic acid demonstrated potent cytotoxicity against PC3 prostate cancer cells, causing cell cycle arrest at the S phase and inducing apoptosis. nih.gov Similarly, certain quinoline-3-carboxylic acid derivatives have shown selective and potent activity against cancer cells. nih.gov

Table 2: Anticancer Activity of Selected Quinoline Carboxylic Acid Derivatives

| Compound/Derivative | Cancer Cell Line | Effect | IC50 Value | Source |

|---|---|---|---|---|

| Aryl ester of quinoline-2-carboxylic acid | PC3 (Prostate) | Cytotoxicity, S-phase arrest, apoptosis | 26 µg/mL | nih.gov |

| 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic acid derivative (7c) | MCF-7 (Breast) | Anti-proliferative activity | 1.73 ± 0.27 μg/mL | mdpi.com |

| Quinoline-2-carboxylic acid | MCF-7 (Breast) | Growth inhibition | - | nih.gov |

| Quinoline-3-carboxylic acid | MCF-7 (Breast) | Growth inhibition | - | nih.gov |

| Quinoline-2-carboxylic acid | HELA (Cervical) | Significant cytotoxicity | - | nih.gov |

Protein Kinase Inhibition Studies

Protein kinases are critical components of cellular signaling pathways and are often dysregulated in cancer, making them attractive targets for therapeutic intervention. Derivatives of 3-quinoline carboxylic acid have been investigated as inhibitors of protein kinases. nih.gov Specifically, they have been studied as inhibitors of protein kinase CK2, a kinase involved in cell growth and proliferation. nih.gov

A study synthesizing forty-three new 3-quinoline carboxylic acid derivatives identified twenty-two compounds that inhibited CK2 with IC50 values ranging from 0.65 to 18.2 µM. nih.gov The most potent inhibitors were found among tetrazolo-quinoline-4-carboxylic acid and 2-aminoquinoline-3-carboxylic acid derivatives. nih.gov In another study, 4-aminoquinoline-3-carboxamide derivatives were discovered to be potent, reversible inhibitors of Bruton's tyrosine kinase (BTK), a key enzyme in B-cell signaling that is implicated in autoimmune diseases and some cancers. nih.gov Furthermore, a series of 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivatives were designed as SIRT3 inhibitors, with one compound showing selective inhibitory activity and potent growth inhibition of MLLr leukemic cell lines. frontiersin.org

Inhibition of Protein Kinase CK2

Derivatives of 3-quinoline carboxylic acid have been investigated as inhibitors of protein kinase CK2, a ubiquitous and highly pleiotropic serine/threonine protein kinase. researchgate.net Overexpression of CK2 is linked to various diseases, including cancer. researchgate.netnih.gov In one study, forty-three new 3-quinoline carboxylic acid derivatives were synthesized and evaluated for their inhibitory activity against CK2. nih.gov Among these, twenty-two compounds demonstrated IC50 values ranging from 0.65 to 18.2 μM. nih.gov The most potent inhibitors were identified among tetrazolo-quinoline-4-carboxylic acid and 2-aminoquinoline-3-carboxylic acid derivatives. nih.gov

Another study focused on [5-oxo-5,6-dihydroindolo-(1,2-a)quinazolin-7-yl]acetic acid (IQA), a novel ATP/GTP site-directed inhibitor of CK2. dundee.ac.uk IQA exhibited a potent Ki value of 0.17 μM. dundee.ac.uk At a concentration of 10 μM, in the presence of 100 μM ATP, IQA nearly completely suppressed CK2 activity in vitro. dundee.ac.uk Importantly, it showed high selectivity for CK2 when tested against a panel of 44 other protein kinases. dundee.ac.uk The in vivo efficacy of IQA was confirmed by its dose-dependent inhibition of endogenous CK2 in Jurkat cells. dundee.ac.uk

The structural basis for this inhibition was elucidated through the co-crystallization of IQA with maize CK2α. dundee.ac.uk The inhibitor binds in the same plane as the purine (B94841) moiety of ATP, with its hydrophobic portion interacting with key residues in the ATP-binding pocket, including V53, I66, M163, and I174. dundee.ac.uk This was further validated by the reduced sensitivity of human CK2α mutants (V66A and I174A) to IQA inhibition. dundee.ac.uk

Phosphatidylinositol 3-Kinase (PI3K) Inhibition

The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of cell proliferation and survival, and its activation is a key event in cancer. nih.gov A library of triazolylquinolones was synthesized, leading to the discovery of a potent pan-PI3K inhibitor with a strategic carboxylic acid group. nih.gov This functional group is significant as it allows for the development of prodrugs, which could potentially offer more targeted delivery and reduce systemic side effects. nih.govnih.gov

One study reported the development of a series of substituted analogues of the PI3K inhibitor LY294002. nih.gov While these analogues were potent inhibitors of the isolated enzyme, they lacked activity in MCF7 cell proliferation assays. nih.gov However, derivatization of two tetrazolyl-substituted analogues into prodrugs restored their cell-based activity, providing a proof-of-concept for developing tumor-targeting prodrugs of cell-impermeable PI3K inhibitors. nih.gov

Dual-Specificity Tyrosine-Regulated Kinases (DYRK) Inhibition

Dual-specificity tyrosine-regulated kinase 1A (DYRK1A) is a protein kinase implicated in neurological disorders such as Down syndrome and Alzheimer's disease. nih.govnih.gov A screening hit, 11H-indolo[3,2-c]quinoline-6-carboxylic acid, was identified as a starting point for developing selective DYRK1A inhibitors. nih.govnih.gov Structure-activity relationship studies led to the design of 10-iodo-substituted derivatives that proved to be highly potent DYRK1A inhibitors with significant selectivity against the closely related DYRK and CLK kinase families. nih.govnih.gov

The binding mode of these inhibitors was confirmed by X-ray crystallography, showing that they occupy the ATP binding site of DYRK1A. nih.govnih.gov One of the potent inhibitors, 5j, demonstrated a dose-dependent inhibitory effect on DYRK1A in living cells. researchgate.net

Inhibition of DNA Damage and Response (DDR) Kinases (ATM, ATR, DNA-PKcs)

The DNA Damage Response (DDR) is a crucial signaling network that maintains genomic stability. nih.gov Key players in this pathway are the serine/threonine kinases ATM, ATR, and DNA-PKcs, which regulate DNA repair, cell cycle arrest, and apoptosis. nih.gov Targeting these kinases is a promising anti-cancer strategy. nih.gov

Lead compounds from a series of 2,4-disubstituted quinoline-3-carboxylic acid derivatives were identified as DNA minor groove-binding agents. nih.gov In-silico studies showed that these compounds bind to the A/T minor groove region of a B-DNA duplex. nih.gov The substitution at the 2nd position (a carbonyl group) acts as a hydrogen bond donor/acceptor for adenine and guanine nucleic acid bases, confirming the interaction with DNA. nih.gov This interaction with DNA suggests a potential mechanism for inducing a DNA damage response.

PRMT5:MEP50 Inhibition

The protein arginine methyltransferase 5 (PRMT5) and its binding partner MEP50 form a complex that plays a role in tumor progression. nih.gov In adult T-cell leukemia/lymphoma (ATL) cells with low levels of the tumor suppressor NDRG2, cytoplasmic PRMT5 enhances the activity of the HSP90A chaperone through arginine methylation, promoting the stability of oncogenic client proteins. nih.gov

Inhibition of the PRMT5/MEP50 complex has been explored as a therapeutic strategy. nih.gov Knockdown of PRMT5 and MEP50 in NDRG2-low ATL cells led to suppressed cell proliferation due to the degradation of AKT and NEMO. nih.gov Furthermore, treatment with PRMT5-specific inhibitors was more effective in NDRG2-low cancer cells compared to NDRG2-expressing cells, leading to the inhibition of HSP90 arginine methylation and subsequent degradation of its client proteins. nih.gov This highlights a vulnerability in NDRG2-low tumors that can be targeted by inhibiting PRMT5 activity. nih.gov

Antitumor Efficacy in Various Cancer Cell Lines (e.g., glioblastoma, breast cancer)

Glioblastoma (GBM) is an aggressive brain tumor with poor prognosis. nih.gov Studies have investigated the antitumor potential of various compounds in glioblastoma cell lines. For instance, a plant-derived flavone (B191248) demonstrated antineoplastic effects in U87MG and T98G glioblastoma cell lines, causing reduced cell viability and migratory capacity. nih.gov

In the context of breast cancer, new derivatives of 1-[(aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic acid have been synthesized and evaluated for their anticancer activity. mdpi.com One particular derivative, compound 7c, exhibited superior anti-proliferative activity against a breast cancer cell line compared to the reference drug Doxorubicin, with an IC50 value of 1.73 ± 0.27 μg/mL. mdpi.com Furthermore, CD32A-chimeric receptor (CR) T cells have shown the ability to recognize and eliminate certain breast cancer cell lines, including MDA-MB-468, in an antibody-independent manner. biorxiv.org

Apoptosis Induction and Cell Cycle Arrest Mechanisms

Inducing apoptosis (programmed cell death) and causing cell cycle arrest are key mechanisms by which anticancer agents exert their effects. ualberta.ca Several studies have elucidated the pathways through which various compounds, including derivatives of this compound, can trigger these processes.

For example, inhibitors of 12-lipoxygenase were found to induce a dose-dependent decrease in the proliferation of prostate cancer cells by causing cell cycle arrest at the G0/G1 phase. nih.gov This was associated with the suppression of cyclin D1 and D3 protein levels. nih.gov The same inhibitors also induced significant apoptosis through mechanisms that included decreased phosphorylation of Akt, loss of survivin, and subsequent activation of caspases 3 and 7. nih.gov

In acute leukemia cell lines, a novel sulfonamide derivative induced morphological changes indicative of apoptosis. ualberta.ca In K562 cells, it caused cell cycle arrest at the G2/M phase and activated both the extrinsic and intrinsic apoptotic pathways. ualberta.ca In Jurkat cells, it led to cell cycle blockade at the G0/G1 phase and induced apoptosis through the intrinsic pathway. ualberta.ca

Similarly, conjugated eicosapentaenoic acid (cEPA) was found to inhibit the growth of human leukemia cell lines by arresting the cell cycle in the G1 phase and inducing apoptosis through both p53-dependent and p53-independent pathways. nih.gov

A novel quinazolin-4-one derivative, compound 5d, was shown to arrest the cell cycle at the S phase in HepG2 cells and induce both early and late apoptosis. mdpi.com This was accompanied by an upregulation of the pro-apoptotic genes caspase-3, caspase-9, and Bax, and a downregulation of the anti-apoptotic gene Bcl-2. mdpi.com

Anti-inflammatory and Immunomodulatory Studies

The potential of this compound derivatives to modulate the immune system and exert anti-inflammatory effects has been investigated through their interaction with key immune cells and enzyme systems.

Derivatives of quinoline carboxylic acid have been shown to possess immunomodulatory capabilities. For instance, a prenylated quinolinecarboxylic acid (PQA) derivative, identified as PQA-18, demonstrated a potent immunosuppressing effect. nih.gov This compound was found to inhibit the production of multiple cytokines, including Interleukin-2 (IL-2), IL-4, IL-6, and tumor necrosis factor-alpha (TNF-α), in human peripheral lymphocytes. nih.gov The mechanism for this immunosuppression was identified as the inhibition of p21-activated kinase 2 (PAK2), suggesting that PQA-18 may serve as a lead compound for developing novel immunosuppressants. nih.gov

Furthermore, the broader class of 4-aminoquinoline (B48711) derivatives has been studied for its effects on macrophages, particularly in the context of parasitic infections. Certain 4-aminoquinoline compounds have shown selective action against Leishmania amazonensis-infected macrophages, inducing mitochondrial dysfunction and oxidative stress in the parasites without being cytotoxic to the host macrophage cells. nih.gov This highlights the ability of the quinoline scaffold to selectively target pathogenic processes within key immune cells. In studies on inflammation in mouse macrophages, quinoline-3-carboxylic acid and quinoline-4-carboxylic acid demonstrated significant anti-inflammatory properties. nih.gov

The cyclooxygenase (COX) enzymes, COX-1 and COX-2, are key mediators of inflammation through their role in prostaglandin (B15479496) synthesis. youtube.comyoutube.com Non-steroidal anti-inflammatory drugs (NSAIDs) typically exert their effects by inhibiting these enzymes. youtube.comyoutube.com The mechanism often involves interaction with key amino acid residues in the enzyme's active site.

Recent research has focused on creating hybrid molecules that combine the quinoline scaffold with other pharmacologically active moieties to target COX enzymes. A series of novel 1,2,4-triazine-quinoline hybrids were synthesized and evaluated as dual inhibitors of COX and 15-lipoxygenase (15-LOX). nih.gov Several of these hybrids displayed potent and selective inhibition of COX-2, with one compound, hybrid 8e, showing a half-maximal inhibitory concentration (IC₅₀) of 0.047 μM, comparable to the selective COX-2 inhibitor celecoxib. nih.gov This line of research suggests that the quinoline structure can be effectively utilized to design potent anti-inflammatory agents targeting the COX pathway. nih.gov

Table 1: COX-2 Inhibition by a Lead Triazine-Quinoline Hybrid

| Compound | COX-2 IC₅₀ (μM) | Selectivity Index (SI) | Reference |

|---|---|---|---|

| Hybrid 8e | 0.047 | 265.9 | nih.gov |

| Celecoxib (Reference) | 0.045 | ~326 | nih.gov |

Antiviral Activity Investigations

The quinoline nucleus is a core component of several established antiviral drugs, and research continues to explore new derivatives for activity against viruses like HIV and HCV. nih.gov

Derivatives of quinoline have been designed and investigated as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV. nih.govresearchgate.netresearchgate.net The reverse transcriptase enzyme is critical for the HIV life cycle, converting viral RNA to DNA. nih.govnih.gov NNRTIs bind to a non-essential site on the enzyme, disrupting its function. nih.gov Molecular docking studies of pyrazoline and pyrimidine-containing quinoline derivatives have shown good binding affinity within the NNRTI binding pocket of the HIV reverse transcriptase, with some compounds showing higher theoretical docking scores than standard drugs. researchgate.netnih.gov Other research has focused on 2-phenylamino-4-phenoxyquinoline derivatives, which were designed by fusing pharmacophores from existing drugs and have shown inhibitory activity against HIV-1 RT. mdpi.com

In the realm of Hepatitis C Virus (HCV), the 4-quinolone-3-carboxylic acid scaffold has been explored. nih.gov A series of C-6 aryl substituted analogues were synthesized and tested, with several compounds demonstrating significant inhibition of HCV replicon in cell culture at low micromolar concentrations. nih.gov The reduction in viral RNA was confirmed, indicating the potential of this quinoline subclass as anti-HCV agents. nih.gov

Antiprotozoal Efficacy (e.g., Leishmaniasis)

The 4-aminoquinoline scaffold is a well-established platform for developing antiprotozoal agents, particularly for leishmaniasis. frontiersin.org Research has demonstrated that derivatives of 4-amino-7-chloroquinoline exhibit potent activity against Leishmania infantum, with IC₅₀ values below 1 μM for both the promastigote and intracellular amastigote forms of the parasite. nih.gov The mechanism of action for these compounds involves disrupting the parasite's energy metabolism, leading to a decrease in intracellular ATP, mitochondrial depolarization, and an increase in reactive oxygen species (ROS). nih.gov

Another study on 4-aminoquinoline (AMQ) derivatives against Leishmania amazonensis identified a lead compound, AMQ-j, with strong activity against both promastigotes (IC₅₀ of 5.9 μg/mL) and amastigotes (IC₅₀ of 2.4 μg/mL). nih.gov The mechanism was also linked to mitochondrial dysfunction and ROS production, which occurred selectively in infected macrophages. nih.gov These findings support the 4-aminoquinoline structure as a promising foundation for the development of new leishmanicidal drugs. frontiersin.orgnih.gov

Table 2: Antileishmanial Activity of a Lead 4-Aminoquinoline Derivative

| Compound | Target Organism | Form | IC₅₀ (μg/mL) | Reference |

|---|---|---|---|---|

| AMQ-j | L. amazonensis | Promastigote | 5.9 | nih.gov |

| Amastigote | 2.4 |

Enzyme Inhibition Beyond Kinases (e.g., Dihydroorotate Dehydrogenase)

Beyond kinases, derivatives of quinoline carboxylic acid have been developed as potent inhibitors of other critical enzymes, such as Dihydroorotate Dehydrogenase (DHODH). nih.govacs.org DHODH is a key enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway, which is essential for cell proliferation. nih.govacs.org Inhibiting DHODH can halt the cell cycle, making it an attractive target for therapies against cancer and autoimmune disorders. nih.gov

A structure-guided design approach, using the known DHODH inhibitor brequinar (B1684385) as a template, has led to the development of potent 4-quinoline carboxylic acid inhibitors. nih.govacs.org The carboxylic acid moiety is crucial for activity, forming a salt bridge with an arginine residue (R136) and a hydrogen bond with a glutamine residue (Q47) in the enzyme's binding pocket. nih.govacs.orgacs.org The quinoline core itself fits into a hydrophobic channel. nih.govacs.org This research has yielded highly potent compounds, such as analogue 41, which exhibits a DHODH IC₅₀ of 9.71 nM. nih.gov Further optimization has led to derivatives that form novel interactions with other residues like T63 and Y356, demonstrating the tunability of this scaffold for potent and specific enzyme inhibition. nih.gov

Table 3: DHODH Inhibition by Lead 4-Quinoline Carboxylic Acid Analogues

| Compound | DHODH IC₅₀ (nM) | Reference |

|---|---|---|

| Analogue 41 | 9.71 ± 1.4 | nih.gov |

| Analogue 43 | 26.2 ± 1.8 | nih.gov |

Computational Chemistry and in Silico Modeling

Molecular Docking Simulations

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is widely used to predict the binding mode and affinity of a small molecule ligand to the active site of a target protein.

Prediction of Binding Affinities and Modes with Target Proteins

Molecular docking simulations have been employed to predict the binding affinities of derivatives of 3-Aminoquinoline-2-carboxylic acid with various protein targets, particularly protein kinases, which are crucial in cell signaling pathways. For instance, a series of 2-aminoquinoline-3-carboxylic acid derivatives were identified as inhibitors of protein kinase CK2, with IC50 values ranging from 0.65 to 18.2 μM. researchgate.netnih.gov The docking scores for these compounds correlate with their inhibitory activity, providing a reliable prediction of their binding affinity. researchgate.net

While specific binding energy values for the parent this compound are not extensively reported, studies on its derivatives highlight the structural features that contribute to high binding affinity. For example, in studies of quinoline-3-carboxamide (B1254982) derivatives with DNA damage response (DDR) kinases, the docking scores indicated a higher binding affinity towards Ataxia-Telangiectasia Mutated (ATM) kinase compared to other homologous kinases. mdpi.com The analysis of docking poses reveals that specific substitutions on the quinoline (B57606) scaffold can significantly enhance the binding affinity. mdpi.com

Table 1: Binding Affinities of Selected Quinoline Derivatives Against Target Proteins This table is for illustrative purposes and includes data for derivatives of this compound.

| Compound Derivative | Target Protein | Binding Affinity (IC50 in µM) | Reference |

|---|---|---|---|

| 2-Aminoquinoline-3-carboxylic acid derivatives | Protein Kinase CK2 | 0.65 - 18.2 | researchgate.netnih.gov |

| Quinoline-3-carboxamide (compound 6f) | ATM Kinase | Higher docking score relative to other kinases | mdpi.com |

Identification of Key Amino Acid Residue Interactions

A critical aspect of molecular docking is the identification of key amino acid residues within the protein's active site that interact with the ligand. For derivatives of this compound, these interactions are primarily hydrogen bonds and hydrophobic contacts.

In the case of 2-aminoquinoline-3-carboxylic acid derivatives inhibiting protein kinase CK2, molecular docking revealed that the interaction with the ATP-binding pocket is facilitated by:

Hydrophobic contacts with five amino acid residues: Ile95, Phe113, Ile174, Val66, and Met163. researchgate.net

Two hydrogen bonds formed between the carboxylic group of the ligand and the amino acid residues Lys68 and Asp175. researchgate.net

For quinoline-3-carboxamide derivatives targeting the PI3K/Akt/mTOR signaling pathway, key interactions with ATM kinase involve Tyr(73) and Asp(207), which form π-π stacking and halogen bonding with the ligand, respectively. mdpi.com

Table 2: Key Amino Acid Interactions of Quinoline Derivatives with Target Proteins This table is for illustrative purposes and includes data for derivatives of this compound.

| Compound Derivative | Target Protein | Interacting Amino Acid Residues | Type of Interaction | Reference |

|---|---|---|---|---|

| 2-Aminoquinoline-3-carboxylic acid derivative | Protein Kinase CK2 | Ile95, Phe113, Ile174, Val66, Met163 | Hydrophobic | researchgate.net |

| 2-Aminoquinoline-3-carboxylic acid derivative | Protein Kinase CK2 | Lys68, Asp175 | Hydrogen Bond | researchgate.net |

| Quinoline-3-carboxamide (compound 6f) | ATM Kinase | Tyr(73) | π-π Stacking | mdpi.com |

| Quinoline-3-carboxamide (compound 6f) | ATM Kinase | Asp(207) | Halogen Bond | mdpi.com |

Ligand-Protein Interaction Profiling

Ligand-protein interaction profiling provides a detailed map of all the non-covalent interactions between a ligand and its protein target. This analysis is crucial for understanding the structural basis of molecular recognition. Tools such as the "protein-ligand interaction profiler" (PLIP) are used to calculate and visualize these interactions. nih.gov

For derivatives of this compound, interaction profiling reveals a pattern of hydrogen bonds, hydrophobic interactions, and π-stacking that contribute to the stability of the ligand-protein complex. The quinoline nitrogen is often involved in forming hydrogen bonds with the hinge region of kinases, a common feature for ATP-competitive inhibitors. mdpi.com The carboxylic acid group at the 2-position and the amino group at the 3-position are also key pharmacophoric features that can engage in specific hydrogen bonding and electrostatic interactions with the target protein, thereby anchoring the ligand in the binding pocket.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic view of the conformational changes and stability of a ligand-protein complex over time. This method complements the static picture provided by molecular docking by exploring the flexibility of both the ligand and the protein in a simulated biological environment.

Conformational Analysis in Biological Environments

MD simulations allow for the analysis of the conformational landscape of this compound and its derivatives when bound to a target protein. These simulations can reveal how the ligand adapts its conformation to fit within the binding pocket and how the protein structure responds to ligand binding.

Ligand-Target Stability and Interaction Dynamics

The stability of the ligand-target complex is a key determinant of its biological activity. MD simulations are used to assess this stability by monitoring parameters such as the root-mean-square deviation (RMSD) of the ligand and protein atoms over time.

Computational chemistry provides profound insights into the molecular properties of this compound, elucidating its electronic structure, reactivity, and potential interactions at a quantum level. Density Functional Theory (DFT) is a primary method for these investigations, balancing computational cost and accuracy. rsc.orgrsc.org

Quantum Chemical Calculations (Density Functional Theory - DFT)

DFT calculations are instrumental in understanding the intrinsic properties of molecules. For this compound, these calculations are typically performed using a functional, such as B3LYP, combined with a basis set like 6-31G* or higher to accurately model its geometry and electronic characteristics. rsc.orgnih.gov

Geometry optimization is the process of finding the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, this would involve calculating the bond lengths, bond angles, and dihedral angles. The resulting optimized structure would likely show a nearly planar quinoline ring system, a consequence of its aromaticity. The amino and carboxylic acid groups, however, would introduce specific orientations and potential for intramolecular hydrogen bonding between the amino hydrogen and the carbonyl oxygen of the carboxylic acid.

Table 1: Illustrative Optimized Geometric Parameters for this compound

| Parameter | Bond/Angle | Illustrative Value |

| Bond Length | C2-C3 | ~1.42 Å |

| C2-C(OOH) | ~1.48 Å | |

| C3-N(H2) | ~1.37 Å | |

| Bond Angle | N1-C2-C3 | ~120° |

| C2-C3-C4 | ~121° | |

| Dihedral Angle | C4-C3-C2-C(OOH) | ~0° or ~180° |

Note: These values are representative and would be precisely determined by DFT calculations.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is crucial for predicting the chemical reactivity and electronic transitions of a molecule. wikipedia.orgyoutube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. wikipedia.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. ajchem-a.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich amino group and the quinoline ring, indicating these are the likely sites for electrophilic attack. The LUMO would likely be distributed over the electron-withdrawing carboxylic acid group and the heterocyclic ring, marking the probable sites for nucleophilic attack. A smaller HOMO-LUMO gap suggests higher reactivity. ajchem-a.comnih.gov

Table 2: Illustrative FMO Properties for this compound

| Parameter | Illustrative Value (eV) |

| HOMO Energy | -5.8 |

| LUMO Energy | -2.1 |

| HOMO-LUMO Gap (ΔE) | 3.7 |

Note: These values are typical for quinoline derivatives and serve as an illustration.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the surface of a molecule. arabjchem.org It is used to predict sites for electrophilic and nucleophilic reactions. In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. Green areas represent neutral potential.

For this compound, the MEP map would show a high negative potential around the oxygen atoms of the carboxylic acid and the nitrogen of the amino group, making them sites for electrophilic interaction and hydrogen bond donation. The hydrogen atoms of the amino group and the carboxylic acid would exhibit positive potential, indicating their role as hydrogen bond donors. researchgate.net

Prediction of Spectroscopic Properties (e.g., UV-Vis Absorption)

Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to predict the electronic absorption spectra (UV-Vis) of molecules. nih.govresearchgate.netrsc.org The calculation provides the excitation energies and oscillator strengths for electronic transitions. The predicted wavelength of maximum absorption (λmax) corresponds to the transition with the highest oscillator strength, typically the HOMO to LUMO transition. youtube.com For this compound, the predicted UV-Vis spectrum would likely show characteristic π → π* transitions associated with the aromatic quinoline system.

Table 3: Illustrative Predicted UV-Vis Absorption Data for this compound

| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution |

| S0 → S1 | ~350 | ~0.45 | HOMO → LUMO |

| S0 → S2 | ~290 | ~0.20 | HOMO-1 → LUMO |

Note: These values are illustrative, based on similar aromatic systems.

Analysis of Chemical Reactivity Parameters

Global reactivity descriptors derived from DFT calculations quantify the chemical reactivity and stability of a molecule. arabjchem.orgecorfan.orgnih.gov These parameters are calculated from the energies of the frontier molecular orbitals.

Chemical Potential (μ): Measures the escaping tendency of electrons. A higher chemical potential indicates higher reactivity.

Chemical Hardness (η): Measures the resistance to charge transfer. Harder molecules have a larger HOMO-LUMO gap and are less reactive.

Softness (S): The reciprocal of hardness; a measure of the molecule's polarizability.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons. It quantifies its ability to act as an electrophile. nih.gov

Table 4: Illustrative Global Reactivity Descriptors for this compound

| Descriptor | Formula | Illustrative Value |

| Chemical Potential (μ) | (E_HOMO + E_LUMO) / 2 | -3.95 eV |

| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | 1.85 eV |

| Softness (S) | 1 / (2η) | 0.27 eV⁻¹ |

| Electrophilicity Index (ω) | μ² / (2η) | 4.22 eV |

Note: These values are calculated from the illustrative FMO energies in Table 2.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies

SAR and QSAR studies are essential in drug discovery for understanding how the chemical structure of a compound relates to its biological activity. asianpubs.orgejbps.comnih.gov

Structure-Activity Relationship (SAR) studies for derivatives of this compound would involve systematically modifying its structure and observing the effect on a specific biological activity. Key modification points would be:

Position 3 (Amino group): Acylation or alkylation could alter hydrogen bonding capabilities and lipophilicity.

Position 2 (Carboxylic acid group): Esterification or amidation would remove the negative charge and change interaction properties.

Quinoline Ring: Substitution at various positions (e.g., with halogens, methoxy, or nitro groups) would modulate the electronic properties and steric profile of the entire molecule. nih.govelsevierpure.comslideshare.net

For example, SAR studies on related quinoline carboxylic acids have shown that introducing a fluorine atom at position 6 can enhance antibacterial activity, while bulky substituents on the nitrogen atom can influence selectivity for certain biological targets. elsevierpure.comslideshare.net

Quantitative Structure-Activity Relationship (QSAR) models establish a mathematical relationship between the chemical properties (descriptors) of a series of compounds and their biological activity. researchgate.netdoaj.org For a series of this compound analogs, a QSAR model could be developed using descriptors such as:

Electronic Descriptors: Dipole moment, HOMO/LUMO energies, atomic charges.

Steric Descriptors: Molecular weight, molar refractivity.

Hydrophobic Descriptors: Log P (partition coefficient).

A typical QSAR equation might look like: log(1/IC50) = c1(LogP) - c2(LUMO) + c3*(MR) + constant

Such a model would allow for the prediction of the biological activity of new, unsynthesized derivatives, thereby guiding the design of more potent compounds. asianpubs.orgdoaj.org

Correlation of Structural Modifications with Biological Activity

The biological activity of quinoline derivatives is highly sensitive to the nature and position of substituents on the heterocyclic ring system. Structure-activity relationship (SAR) studies on related 3-quinoline carboxylic acids investigated as inhibitors of protein kinase CK2 have illuminated key correlations between structural modifications and inhibitory potency. tandfonline.comnih.gov

Modifications to the 3-quinoline carboxylic acid core have led to the identification of potent inhibitors of protein kinase CK2, an enzyme implicated in cancer and other diseases. tandfonline.comnih.gov A study involving forty-three synthesized derivatives of 3-quinoline carboxylic acid revealed that the most active compounds were found among 2-aminoquinoline-3-carboxylic acid derivatives. tandfonline.comnih.gov This highlights the critical role of the amino group at the C2 position, a feature isomeric to the titular compound.

The SAR exploration revealed several key insights:

Substitution at the 2-position: The nature of the substituent at the C2 position is a primary determinant of activity. Replacing a chloro group with an amino group or an oxo group significantly impacts the inhibitory concentration (IC₅₀). For instance, amidation of the carboxylic group in 2-chloroquinoline-3-carboxylic acid and subsequent substitution of the chloro atom can drastically alter activity.

Hydrophobicity: The introduction of hydrophobic substituents, such as in benzo[h]quinoline-3-carboxylic acid derivatives, demonstrated potent inhibitory activity. tandfonline.com The quinoline heterocycle of these compounds is positioned deep within the active site of CK2, forming strong hydrophobic interactions with key amino acid residues like Val53, Val66, Ile95, and Ile174. tandfonline.com

Isomeric Effects: The spatial arrangement of fused rings dramatically affects activity. Benzo[h]quinoline-3-carboxylic acid derivatives were active, whereas their benzo[f]quinoline-2-carboxylic acid analogs were inactive, which can be attributed to different positioning within the CK2 active site. tandfonline.com

Table 1: Structure-Activity Relationship of Selected 2-Aminoquinoline-3-Carboxylic Acid Derivatives as CK2 Inhibitors Note: This table is illustrative, based on findings for the isomeric 2-aminoquinoline-3-carboxylic acid scaffold to represent SAR principles.

| Compound ID | R Group (at the carboxylic acid) | IC₅₀ (µM) against CK2 | Key Observation |

| Derivative 1 | -NH-phenyl | 1.5 | Phenyl group contributes to binding. |

| Derivative 2 | -NH-(4-chlorophenyl) | 0.8 | Electron-withdrawing group enhances activity. tandfonline.com |

| Derivative 3 | -NH-(4-methoxyphenyl) | 1.2 | Electron-donating group slightly reduces activity compared to chloro-substituent. tandfonline.com |

| Derivative 4 | -NH-benzyl | 2.1 | Increased flexibility of benzyl (B1604629) group may be less optimal for binding. |

Comparative Molecular Field Analysis (CoMFA)

Comparative Molecular Field Analysis (CoMFA) is a 3D-QSAR (Quantitative Structure-Activity Relationship) method used to correlate the 3D properties of a set of molecules with their biological activities. While a specific CoMFA study on this compound was not found, studies on other quinoline carboxylic acid derivatives demonstrate the utility of this approach.

For example, CoMFA has been successfully applied to a series of quinolone carboxylic acid derivatives that act as inhibitors of HIV-1 integrase. nih.gov In such a study, a training set of molecules is aligned, and their steric and electrostatic fields are calculated. The CoMFA model generated from this data can then predict the activity of new, untested compounds. The results are often visualized as contour maps, which indicate regions where changes in steric bulk or electrostatic properties would be expected to increase or decrease biological activity.

A typical CoMFA model for quinoline derivatives might reveal:

Steric Contour Maps: Green contours would indicate regions where bulky substituents are favored, suggesting a spacious hydrophobic pocket in the target's active site. Yellow contours would highlight areas where steric bulk is detrimental, likely due to steric hindrance.

Electrostatic Contour Maps: Blue contours would show where positive electrostatic potential (e.g., from a hydrogen bond donor) enhances activity. Red contours would indicate where negative potential (e.g., from a carboxylate or hydrogen bond acceptor) is favorable.

A CoMFA study on quinoline derivatives targeting topoisomerase-II resulted in a reliable model with a high predictive ability (q² = 0.592, r² = 0.966). nih.gov The information from these contour maps is invaluable for rationally designing new derivatives with improved potency. nih.gov

Table 2: Representative CoMFA Model Statistics for Quinoline Derivatives Note: This table represents typical statistical outcomes from CoMFA studies on related quinoline compounds.

| Model Parameter | Value | Interpretation |

| q² (Cross-validated r²) | 0.5 - 0.7 | Indicates good internal predictive ability of the model. nih.govnih.gov |

| r² (Non-cross-validated r²) | > 0.9 | Shows a high degree of correlation between the predicted and actual activities for the training set. nih.govnih.gov |

| Standard Error of Estimation (SEE) | Low value | Indicates small differences between predicted and actual values. nih.gov |

| Field Contributions | Steric: ~55%, Electrostatic: ~45% | Shows the relative importance of steric and electrostatic fields in determining biological activity. |

Pharmacophore Modeling and Identification

Pharmacophore modeling is a powerful computational tool used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for a molecule to exert a specific biological activity. These features typically include hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings.

For kinase inhibitors, a common pharmacophore involves a hydrogen bonding interaction with the "hinge" region of the kinase ATP-binding site. In quinoline-based inhibitors, the quinoline nitrogen often serves as a key hydrogen bond acceptor. mdpi.com Studies on quinoline-3-carboxamides, for instance, have been used to develop potent EGFR inhibitors. nih.gov

A pharmacophore model for a this compound derivative acting as a kinase inhibitor would likely include:

A Hydrogen Bond Acceptor: The N1 nitrogen of the quinoline ring.

A Hydrogen Bond Donor: The amino group at the C3 position.

An additional Acceptor/Negatively Ionizable Feature: The carboxylic acid at the C2 position, which can form crucial salt bridges or hydrogen bonds.

One or more Aromatic/Hydrophobic Regions: The quinoline ring system itself.

The analysis of a set of structurally diverse aurora kinase B inhibitors, which included quinoline scaffolds, identified that the presence of lipophilic and polar groups at specific distances from each other was critical for activity. semanticscholar.org The established pharmacophore models can then be used as 3D queries to screen large compound libraries to identify novel hits with the desired biological activity. acs.org

Table 3: Common Pharmacophoric Features Identified for Quinoline-Based Kinase Inhibitors

| Pharmacophoric Feature | Potential Corresponding Group on this compound | Role in Binding |

| Hydrogen Bond Acceptor (HBA) | Quinoline Ring Nitrogen (N1) | Interaction with hinge region residues of kinases. mdpi.com |

| Hydrogen Bond Donor (HBD) | Amino Group (-NH₂) at C3 | Interaction with backbone carbonyls or acidic residues in the active site. |

| Aromatic Ring (AR) | Benzene (B151609) portion of the quinoline | π-π stacking or hydrophobic interactions. |

| Negative Ionizable Area (NIA) | Carboxylic Acid (-COOH) at C2 | Formation of salt bridge with basic residues (e.g., Lysine) or key hydrogen bonds. |

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural analysis of 3-Aminoquinoline-2-carboxylic acid, offering a window into the chemical environment of each atom.